molecular formula C21H15ClN2O2S B2620548 N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE CAS No. 924838-78-8

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE

Cat. No.: B2620548
CAS No.: 924838-78-8
M. Wt: 394.87
InChI Key: DWBSYVGIAMZAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzoxepine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the thiazole and benzoxepine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(3-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
  • N-{5-[(3-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE

Uniqueness

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-17-6-3-4-14(10-17)11-18-13-23-21(27-18)24-20(25)16-8-9-26-19-7-2-1-5-15(19)12-16/h1-10,12-13H,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBSYVGIAMZAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.